Taltirelin Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

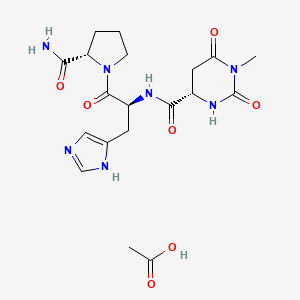

acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5.C2H4O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;1-2(3)4/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWPSTSKDKFSRT-LFELFHSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Taltirelin Acetate

Executive Summary

This compound, a potent and long-acting analog of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH), has demonstrated significant neuroprotective properties in various in vitro models of neurodegeneration.[1][2] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying Taltirelin's effects, supported by quantitative data from key studies. The document details the experimental protocols used to elicit these findings and visualizes the core signaling pathways through which Taltirelin exerts its neuroprotective action. The evidence presented herein positions Taltirelin as a promising candidate for further investigation in the context of neurodegenerative diseases such as Parkinson's disease.[3][4]

Quantitative Analysis of Neuroprotective Effects

In vitro studies consistently show that this compound mitigates neurotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and rotenone, which are commonly used to model Parkinson's disease pathology.[2][3] The protective effects span multiple cellular health indicators, including cell viability, apoptosis, oxidative stress, and the modulation of disease-associated proteins.

Effects on Cell Viability and Apoptosis

Taltirelin has been shown to rescue neuronal cells from toxin-induced cell death and reduce apoptotic markers. A concentration of 5 μM was identified as optimal for enhancing cell proliferation in SH-SY5Y neuroblastoma cells.[3] Pre-treatment with Taltirelin significantly improved cell viability and reduced nuclear condensation in cells exposed to MPP+ and rotenone.[3]

Table 1: Taltirelin's Effect on Neuronal Viability and Apoptosis in Toxin-Induced Models

| Parameter | Cell Type | Toxin & Concentration | Taltirelin Conc. | Outcome | Reference |

|---|---|---|---|---|---|

| Cell Viability | SH-SY5Y | MPP+ (50 µM) | 5 µM | 13.58% recovery | [3] |

| Cell Viability | SH-SY5Y | MPP+ (100 µM) | 5 µM | 11.06% recovery | [3] |

| Cell Viability | SH-SY5Y | Rotenone (25 µM) | 5 µM | 19.26% recovery | [3] |

| Cell Viability | SH-SY5Y | Rotenone (50 µM) | 5 µM | 23.78% recovery | [3] |

| Apoptosis | SH-SY5Y | MPP+ (100 µM) | 5 µM | 46.37% decrease in nuclear condensation | [3] |

| Apoptosis | SH-SY5Y | Rotenone (25 µM) | 5 µM | 36.52% decrease in nuclear condensation | [3] |

| Apoptosis | SH-SY5Y | Rotenone (50 µM) | 5 µM | 42.99% decrease in nuclear condensation |[3] |

Attenuation of Oxidative Stress

A key mechanism of Taltirelin's neuroprotective action is the reduction of oxidative stress.[2][3] Studies demonstrate that Taltirelin decreases the generation of reactive oxygen species (ROS) and inhibits the activity of monoamine oxidase-B (MAO-B), an enzyme linked to oxidative stress in dopaminergic neurons.[2][3][4]

Table 2: Taltirelin's Effect on Oxidative Stress Markers

| Parameter | Cell Type | Toxin | Taltirelin Conc. | Outcome | Reference |

|---|---|---|---|---|---|

| ROS Generation | SH-SY5Y, Primary Midbrain Neurons | MPP+, Rotenone | 5 µM | Significant reduction | [2][3][5] |

| MAO-B Activity | SH-SY5Y | MPP+, Rotenone | 5 µM | Significant reduction |[3][4] |

Modulation of Pathological Proteins and Key Enzymes

Taltirelin influences several signaling pathways that regulate protein expression and phosphorylation. It has been shown to increase the expression of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in a cell-type-specific manner. This effect is dependent on the ERK1/2 signaling pathway.[6][7] Furthermore, Taltirelin reduces the levels of pathological forms of tau and α-synuclein, proteins implicated in the pathology of several neurodegenerative diseases.[3][4]

Table 3: Taltirelin's Effect on Key Protein and Enzyme Levels

| Parameter | Cell Type | Taltirelin Conc. | Outcome | Reference |

|---|---|---|---|---|

| p-ERK1/2 Level | Primary Striatal Neurons | 5 µM | 124.84% increase | [6] |

| TH Expression | Primary Striatal Neurons | 5 µM | 136.20% increase (p-ERK1/2 dependent) | [6] |

| p-tau (S396) Level | SH-SY5Y | 5 µM | Significant reduction | [3][4] |

| tau N368 Fragment | SH-SY5Y | 5 µM | Significant reduction | [3][4] |

| α-synuclein N103 Fragment | SH-SY5Y | 5 µM | Significant reduction |[3][4] |

Signaling Pathways and Mechanism of Action

Taltirelin exerts its neuroprotective effects through multiple signaling cascades. It acts as a superagonist at TRH receptors, initiating downstream events that counter cellular stress and promote neuronal survival.[1][8]

Caption: General experimental workflow for assessing Taltirelin's neuroprotective effects.

A crucial pathway involves the activation of Extracellular signal-Regulated Kinases (ERK1/2), which are known to mediate anti-apoptotic processes.[3] Taltirelin's ability to increase phosphorylation of ERK1/2 is directly linked to its capacity to resist apoptosis and promote the expression of enzymes like Tyrosine Hydroxylase.[6]

Caption: Taltirelin's anti-oxidative and anti-apoptotic signaling pathways.

Recent studies have elucidated a more specific pathway where Taltirelin upregulates the TRH receptor (TRHR) itself, leading to the activation of the MAPK pathway (which includes ERK).[9][10][11] This cascade further regulates Retinoic Acid Receptor Alpha (RARα), ultimately inducing the expression of both Dopamine Receptor D2 (DRD2) and Tyrosine Hydroxylase (TH) in medium spiny neurons.[9][10][11]

Caption: Pathway for Taltirelin-induced Tyrosine Hydroxylase (TH) expression.

Key Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature.[2][3]

Cell Culture and Toxin Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells are a standard model for dopaminergic neurons.[3] Primary midbrain or striatal neurons are isolated from neonatal Sprague-Dawley rats for more physiologically relevant studies.[3][6]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO2.[3]

-

Taltirelin Treatment: this compound is dissolved in a suitable vehicle (e.g., PBS). Cells are pre-treated with 5 µM Taltirelin for 2 to 24 hours prior to toxin exposure, depending on the specific experimental aim.[3]

-

Neurotoxicity Induction: To model Parkinson's disease, cultured cells are exposed to MPP+ (e.g., 50-100 µM) or rotenone (e.g., 25-50 µM) for 24 hours.[3]

Cell Viability Assessment (MTT Assay)

-

Following treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well containing 100 µl of medium.

-

Incubate the plate for 3 hours at 37°C to allow for formazan crystal formation.

-

Add 150 µl of Dimethyl Sulfoxide (DMSO) to each well to solubilize the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[3]

Reactive Oxygen Species (ROS) Detection

-

Treat cells as described in section 4.1.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe by incubating for 20 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the fluorescence of dichlorofluorescein (DCF), the oxidized product, using flow cytometry (excitation at 488 nm, emission at 525 nm) or a fluorescence plate reader.[2]

Monoamine Oxidase-B (MAO-B) Activity Assay

-

After treatment, harvest and homogenize cells in PBS with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove large debris.

-

Incubate the resulting supernatant with a working solution containing Amplex® Red reagent (400 µM), horseradish peroxidase (2 U/ml), and the MAO-B substrate benzylamine (2 mM).

-

Measure the fluorescence generated by the enzymatic reaction in a fluorescence plate reader (excitation at 530–560 nm, emission at 590 nm).[2]

Western Blot Analysis

-

Lyse treated cells and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include: cleaved caspase-3, p-tau (S396), α-synuclein, TH, p-ERK1/2, and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band density using appropriate software.

Conclusion

The in vitro evidence strongly supports the neuroprotective profile of this compound. Its multifaceted mechanism of action—which includes reducing oxidative stress, inhibiting apoptosis, and modulating pathways related to dopamine synthesis and pathological protein aggregation—highlights its therapeutic potential.[3][4] The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of Taltirelin in the fight against neurodegenerative disorders.

References

- 1. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction [frontiersin.org]

- 6. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

Taltirelin Acetate: A Deep Dive into its Modulation of Neurotransmitter Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), represents a significant advancement in the modulation of central nervous system (CNS) activity. Unlike the endogenous TRH, Taltirelin exhibits enhanced stability and a greater propensity to cross the blood-brain barrier, leading to more potent and prolonged central effects with reduced endocrine side effects.[1] It is approved in Japan for the treatment of spinocerebellar degeneration, a condition characterized by ataxia.[2] This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates various neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action: A TRH Receptor Superagonist

Taltirelin's primary mechanism of action is as a superagonist at thyrotropin-releasing hormone receptors (TRH-R).[3] While it binds to TRH-R with a lower affinity than the endogenous TRH, it demonstrates higher intrinsic efficacy, meaning it can elicit a greater signaling response at lower levels of receptor occupancy.[3] This superagonistic activity is central to its profound effects on the CNS. Upon binding to TRH receptors, Taltirelin initiates a cascade of intracellular events that lead to the modulation of several key neurotransmitter systems, including dopamine, serotonin, acetylcholine, and noradrenaline.[4]

Quantitative Analysis of Receptor Binding and Efficacy

The interaction of Taltirelin with TRH receptors has been quantified in various studies. The following tables summarize key binding affinity (IC50) and functional potency (EC50) data, providing a comparative perspective against the natural ligand, TRH.

| Compound | Receptor | IC50 (nM) | EC50 (nM) for Ca2+ release | Reference |

| Taltirelin | Human TRH-R | 910 | 36 | [3] |

| TRH | Human TRH-R | 36 | 5.0 | [3] |

| Taltirelin | Murine TRH-R1 | - | 72 (for IP1 production) | [5] |

| TRH | Murine TRH-R1 | - | 4.0 (for IP1 production) | [5] |

| Taltirelin | Murine TRH-R2 | 110 | 2.7 (for IP1 production) | [5] |

| TRH | Murine TRH-R2 | 5.4 | 0.52 (for IP1 production) | [5] |

Table 1: Comparative binding affinities and functional potencies of Taltirelin and TRH at human and murine TRH receptors.

| Compound | Ki (nM) in rat brain | Reference |

| Taltirelin | 311 | [6] |

Table 2: In vivo binding affinity of Taltirelin in the rat brain.

Modulation of Key Neurotransmitter Systems

Taltirelin's activation of TRH receptors leads to a broad-spectrum modulation of neurotransmitter release and turnover in the brain.

Dopaminergic System

Taltirelin has been shown to significantly enhance dopamine release and turnover. Studies using in vivo microdialysis in rats have demonstrated that intraperitoneal administration of Taltirelin (1-10 mg/kg) increases the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the nucleus accumbens and corpus striatum.[7] This effect is reported to be 10-30 times stronger and longer-lasting than that of TRH.[7] The mechanism appears to involve vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH).

Serotonergic System

The influence of Taltirelin extends to the serotonin (5-HT) system. It has been observed to increase the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the nucleus accumbens and corpus striatum.[7] This suggests an enhanced turnover of serotonin in these brain regions.

Noradrenergic System

Taltirelin also stimulates the noradrenergic system. It has been found to increase the levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of noradrenaline, in the frontal cortex and hypothalamus of rats.[7]

Cholinergic System

Evidence suggests that Taltirelin potentiates acetylcholine (ACh)-induced neuronal excitation in rat cerebral cortex neurons.[8] This action on the cholinergic system may contribute to its cognitive-enhancing effects.

Signaling Pathways Activated by Taltirelin

The binding of Taltirelin to TRH receptors, which are G-protein coupled receptors (GPCRs), primarily activates the Gq/11 protein. This initiates a downstream signaling cascade involving the phosphoinositide and adenylate cyclase systems.[4]

Recent studies have also highlighted the involvement of the MAPK signaling pathway, which can be activated downstream of Protein Kinase C (PKC), contributing to the modulation of gene expression and neuronal function.[2]

Key Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of awake, freely moving animals.

Methodology:

-

Probe Implantation:

-

Microdialysis Procedure:

-

A microdialysis probe (e.g., with a 2-4 mm membrane) is inserted through the guide cannula.[10]

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[11]

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

-

Sample Analysis:

-

The collected dialysate is analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.[11]

-

TRH Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of Taltirelin to TRH receptors.

Methodology:

-

Cell Culture:

-

Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human TRH receptor.[3]

-

Cells are cultured in appropriate media until they reach the desired confluency.

-

-

Competition Binding Assay:

-

Intact cell monolayers are preincubated with various concentrations of unlabeled Taltirelin or TRH.[3]

-

A constant concentration of a radiolabeled TRH receptor agonist (e.g., [3H]MeTRH) is added to the cells.[3]

-

The cells are incubated to allow for competitive binding to reach equilibrium.

-

Unbound radioligand is washed away, and the amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

-

Conclusion

This compound's role as a potent modulator of central neurotransmitter systems is well-established, stemming from its unique properties as a TRH receptor superagonist. Its ability to enhance dopaminergic, serotonergic, noradrenergic, and cholinergic neurotransmission underscores its therapeutic potential for neurodegenerative disorders. The experimental protocols detailed herein provide a framework for the continued investigation of Taltirelin and other novel TRH analogs. A thorough understanding of its complex mechanism of action is crucial for the development of next-generation therapeutics targeting the intricate network of neurotransmitter systems in the CNS.

References

- 1. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 5. Thyrotropin-Releasing Hormone Receptor Type 1 (TRH-R1), not TRH-R2, Primarily Mediates Taltirelin Actions in the CNS of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taltirelin. Tanabe Seiyaku [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

Taltirelin Acetate: A Deep Dive into its Analgesic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), has garnered significant interest for its potential therapeutic applications beyond its endocrine effects.[1][2] This technical guide provides a comprehensive overview of the current state of research into the analgesic properties of this compound. We will delve into its mechanism of action, preclinical evidence from various pain models, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel analgesic drugs.

Mechanism of Analgesic Action

The analgesic effects of this compound are primarily attributed to its ability to modulate the descending pain inhibitory pathways within the central nervous system.[1][3] Unlike traditional opioid analgesics, Taltirelin exerts its effects by activating endogenous pain control systems, specifically the descending noradrenergic and serotonergic pathways.[1][3]

Supraspinal administration of Taltirelin has been shown to be the primary site of its antinociceptive action.[1] The binding of Taltirelin to TRH receptors in the brain initiates a cascade of events that leads to the release of norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine or 5-HT) in the spinal cord.[1][4] These neurotransmitters then act on their respective receptors on spinal neurons to inhibit the transmission of pain signals to the brain.[1]

Specifically, the analgesic effect of Taltirelin on mechanical nociception is mediated by the activation of spinal α2-adrenergic receptors, while its effect on thermal nociception is mediated by spinal 5-HT1A receptors.[1] This modality-specific action suggests a sophisticated and targeted mechanism of pain modulation.

Preclinical Evidence of Analgesia

Numerous preclinical studies in animal models have demonstrated the analgesic efficacy of this compound in various pain states, including acute, inflammatory, and neuropathic pain.

Acute Pain Models

In models of acute pain, such as the tail-flick and hot plate tests, Taltirelin has been shown to produce a dose-dependent increase in pain thresholds.

Table 1: Effect of this compound on Thermal Pain Threshold in the Tail-Flick Test

| Treatment | Dose | Latency to Tail Flick (seconds) |

|---|---|---|

| Vehicle | - | 2.5 ± 0.2 |

| This compound | 1 mg/kg, s.c. | 4.8 ± 0.4* |

| This compound | 3 mg/kg, s.c. | 6.2 ± 0.5* |

| This compound | 10 mg/kg, s.c. | 8.1 ± 0.6* |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Thermal Pain Threshold in the Hot Plate Test

| Treatment | Dose | Paw Lick Latency (seconds) |

|---|---|---|

| Vehicle | - | 8.3 ± 0.7 |

| This compound | 1 mg/kg, i.p. | 12.5 ± 1.1* |

| This compound | 3 mg/kg, i.p. | 16.8 ± 1.5* |

| This compound | 10 mg/kg, i.p. | 22.4 ± 1.9* |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Inflammatory Pain Models

Taltirelin has also demonstrated efficacy in attenuating pain-related behaviors in models of inflammatory pain, such as the formalin test and the complete Freund's adjuvant (CFA) induced inflammation model.

Table 3: Effect of this compound on Formalin-Induced Nociceptive Behavior

| Treatment | Dose | Licking Time (seconds) - Phase II (15-30 min) |

|---|---|---|

| Vehicle | - | 125.4 ± 10.2 |

| This compound | 1 mg/kg, i.p. | 88.6 ± 8.5* |

| This compound | 3 mg/kg, i.p. | 62.1 ± 6.7* |

| This compound | 10 mg/kg, i.p. | 40.3 ± 5.1* |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

In the CFA model, systemic administration of 1.0 mg/kg taltirelin markedly reduced mechanical allodynia.[3]

Neuropathic Pain Models

Evidence also suggests the potential of Taltirelin in managing neuropathic pain. In the chronic constriction injury (CCI) model, repeated administration of Taltirelin has been shown to alleviate mechanical allodynia and thermal hyperalgesia.

Table 4: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model

| Treatment (7-day) | Dose | Paw Withdrawal Threshold (g) |

|---|---|---|

| Sham + Vehicle | - | 14.5 ± 1.2 |

| CCI + Vehicle | - | 3.8 ± 0.5 |

| CCI + this compound | 5 mg/kg/day, p.o. | 8.9 ± 0.9* |

*p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Hot Plate Test

-

A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

-

Animals (e.g., mice or rats) are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

-

This compound or vehicle is administered at a predetermined time before the test.

-

The latency to respond is measured and compared between treatment groups.

Formalin Test

-

A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of the animal's hind paw.

-

The animal is immediately placed in an observation chamber.

-

The amount of time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

This compound or vehicle is administered prior to the formalin injection.

-

The total licking time in each phase is compared across treatment groups.

Chronic Constriction Injury (CCI) Model

-

Animals are anesthetized, and the sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing.

-

The muscle and skin are then closed in layers.

-

Behavioral testing for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a radiant heat source) is conducted at baseline and at various time points post-surgery.

-

This compound or vehicle is administered, and the paw withdrawal thresholds or latencies are measured and compared.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

-

A subcutaneous injection of CFA is made into the plantar surface of the animal's hind paw.

-

This induces a localized inflammation and subsequent hyperalgesia and allodynia.

-

Paw withdrawal thresholds to mechanical stimuli (von Frey filaments) are measured before and after CFA injection.

-

This compound or vehicle is administered, and its effect on the withdrawal thresholds is assessed.[3]

Signaling Pathways

The analgesic effects of this compound are initiated by its binding to thyrotropin-releasing hormone (TRH) receptors, which are G protein-coupled receptors (GPCRs).[5][6] The primary signaling pathway involves the Gq/11 family of G proteins.[5][6]

Upon Taltirelin binding, the TRH receptor undergoes a conformational change, leading to the activation of Gq/11.[5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[8] These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (cRaf1-MEK-ERK), which is thought to play a role in modulating neuronal excitability and neurotransmitter release.[5][9]

The activation of these intracellular cascades in supraspinal regions, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), leads to the excitation of descending serotonergic and noradrenergic neurons. These neurons project to the spinal cord and release serotonin and norepinephrine, which act on presynaptic and postsynaptic terminals of nociceptive neurons to inhibit pain signal transmission.

This compound Analgesic Signaling Pathway

Clinical Evidence of Analgesia

While preclinical data are promising, the clinical evidence for the analgesic effects of this compound in humans is currently limited. To date, no large-scale, randomized controlled trials have been published that specifically investigate this compound for the treatment of pain.

One registered clinical trial (NCT04107740) evaluated Taltirelin for ataxia in spinocerebellar degeneration and included "pain/discomfort" as part of the EQ-5D-5L quality of life questionnaire, a secondary outcome measure.[9] However, the primary focus of this study was not on analgesia, and specific results related to pain have not been prominently reported. Another identified trial, NCT03028428, was found to be related to mesenchymal stem cells for osteoarthritis and not Taltirelin.[10]

Further clinical research is needed to establish the efficacy and safety of this compound as an analgesic in human populations. Future studies should be designed to assess its effects on various types of pain, including neuropathic and chronic inflammatory pain, for which there is a significant unmet medical need.

Conclusion

This compound represents a promising non-opioid analgesic agent with a unique mechanism of action that involves the potentiation of the body's endogenous pain inhibitory systems. Extensive preclinical evidence supports its efficacy in a range of animal models of acute, inflammatory, and neuropathic pain. The well-defined signaling pathway, initiated by the activation of TRH receptors and culminating in the modulation of descending monoaminergic pathways, provides a solid scientific rationale for its analgesic effects.

Despite the compelling preclinical data, the translation of these findings to the clinical setting remains a critical next step. Rigorously designed clinical trials are essential to determine the therapeutic potential of this compound for the management of pain in humans. The development of a novel analgesic with a non-opioid mechanism would be a significant advancement in the field of pain medicine, offering a much-needed alternative for patients and clinicians.

References

- 1. The synthetic TRH analogue taltirelin exerts modality-specific antinociceptive effects via distinct descending monoaminergic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 3. Taltirelin, a thyrotropin-releasing hormone analog, alleviates mechanical allodynia through activation of descending monoaminergic neurons in persistent inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Taltirelin Acetate: A Technical Guide to its Superagonistic Interaction with TRH Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltirelin Acetate, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), exhibits a unique pharmacological profile at the human TRH receptor (TRH-R). This technical guide provides an in-depth analysis of Taltirelin's interaction with TRH receptors, highlighting its superagonistic activity. The document summarizes key quantitative data, details the underlying signaling pathways, and provides comprehensive experimental protocols for the assays used to characterize this interaction. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of TRH receptor pharmacology and the development of novel therapeutics targeting this system.

Introduction

This compound is a TRH analog with enhanced stability and central nervous system (CNS) activity compared to the endogenous TRH peptide.[1][2] It is approved in Japan for the treatment of spinocerebellar degeneration.[3] Taltirelin's therapeutic effects are mediated through its interaction with TRH receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gq/11 protein.[4][5] This interaction initiates a cascade of intracellular signaling events, primarily through the phospholipase C (PLC) pathway. Notably, Taltirelin displays superagonistic properties at the human TRH receptor, eliciting a maximal response greater than that of the natural ligand, TRH.[6][7] This guide will dissect the quantitative pharmacology, signaling mechanisms, and experimental methodologies that define the interaction of this compound with TRH receptors.

Quantitative Pharmacology: Taltirelin as a TRH-R Superagonist

Taltirelin's interaction with the human TRH receptor has been characterized by its binding affinity (IC50) and its functional potency and efficacy (EC50 and Emax). While Taltirelin exhibits a lower binding affinity than TRH, it demonstrates higher intrinsic efficacy, a hallmark of a superagonist.[6][7]

| Ligand | Receptor | Assay | Parameter | Value (nM) | Emax (% of TRH) |

| Taltirelin | Human TRH-R | [3H]MeTRH Competition | IC50 | 910 | N/A |

| TRH | Human TRH-R | [3H]MeTRH Competition | IC50 | 36 | N/A |

| Taltirelin | Human TRH-R | Ca2+ Release | EC50 | 36 | Not Reported |

| TRH | Human TRH-R | Ca2+ Release | EC50 | 5.0 | 100% |

| Taltirelin | Human TRH-R | IP1 Production | EC50 | 150 | 180%[1][6] |

| TRH | Human TRH-R | IP1 Production | EC50 | 3.9 | 100% |

| Taltirelin | Mouse TRH-R1 | Inositolmonophosphate Production | EC50 | 72 | Not Reported |

| TRH | Mouse TRH-R1 | Inositolmonophosphate Production | EC50 | 4.0 | Not Reported |

| Taltirelin | Mouse TRH-R2 | Inositolmonophosphate Production | EC50 | 2.7 | Not Reported |

| TRH | Mouse TRH-R2 | Inositolmonophosphate Production | EC50 | 0.52 | Not Reported |

| Taltirelin | Mouse TRH-R1 | Ca2+ Release | EC50 | 2.0 | Not Reported |

| TRH | Mouse TRH-R1 | Ca2+ Release | EC50 | 0.47 | Not Reported |

| Taltirelin | Mouse TRH-R2 | Ca2+ Release | EC50 | 0.12 | Not Reported |

| TRH | Mouse TRH-R2 | Ca2+ Release | EC50 | 0.11 | Not Reported |

Table 1: Quantitative comparison of Taltirelin and TRH at TRH receptors. Data compiled from Thirunarayanan et al., 2012 and 2013.[6][8][9]

Signaling Pathways

The binding of Taltirelin to the TRH receptor initiates a series of intracellular events, primarily mediated by the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5] Furthermore, TRH receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[10][11]

Taltirelin-Induced TRH Receptor Signaling Cascade

Caption: Taltirelin signaling pathway via the TRH receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Taltirelin with TRH receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Taltirelin to the TRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human TRH receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [3H]MeTRH.

-

Unlabeled Taltirelin and TRH.

-

GF/C filter plates.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hTRH-R cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of unlabeled Taltirelin or TRH, and 50 µL of [3H]MeTRH (final concentration ~1-2 nM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).

-

Incubate for 60 minutes at 25°C.

-

Terminate the assay by rapid filtration through GF/C filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Data Analysis:

-

Dry the filter plates and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Determine the IC50 values by non-linear regression analysis of the competition binding data.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to determine the potency and efficacy of Taltirelin.

Materials:

-

HEK293 cells stably expressing the human TRH receptor.

-

DMEM containing 1% fetal bovine serum.

-

[3H]myo-inositol.

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

-

Taltirelin and TRH.

-

Dowex AG1-X8 resin.

Procedure:

-

Cell Culture and Labeling:

-

Seed HEK293-hTRH-R cells in 24-well plates.

-

Label the cells by incubating with [3H]myo-inositol (1 µCi/mL) in DMEM for 24 hours.

-

-

IP Accumulation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.

-

Add various concentrations of Taltirelin or TRH and incubate for 60 minutes at 37°C.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding ice-cold 10 mM formic acid.

-

Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [3H]myo-inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.

-

Measure the radioactivity in the eluate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the EC50 and Emax values by non-linear regression analysis of the dose-response curves.

-

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a key component of the MAPK pathway, upon TRH receptor activation.

Materials:

-

HEK293 cells stably expressing the human TRH receptor.

-

Serum-free DMEM.

-

Taltirelin and TRH.

-

Lysis buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Stimulation:

-

Seed HEK293-hTRH-R cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of Taltirelin or TRH for 5-10 minutes at 37°C.

-

-

Protein Extraction and Quantification:

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Data Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for characterizing Taltirelin's activity and the logical relationship between its binding and functional effects.

Experimental Workflow for Taltirelin Characterization

Caption: Workflow for Taltirelin's pharmacological characterization.

Logical Relationship of Taltirelin's Actions

References

- 1. frontiersin.org [frontiersin.org]

- 2. Thyrotropin-releasing hormone analog as a stable upper airway-preferring respiratory stimulant with arousal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. [TRH receptor-related signal transduction mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thyrotropin-Releasing Hormone Receptor Type 1 (TRH-R1), not TRH-R2, Primarily Mediates Taltirelin Actions in the CNS of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thyrotropin-releasing hormone receptor type 1 (TRH-R1), not TRH-R2, primarily mediates taltirelin actions in the CNS of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Taltirelin Acetate: Application Notes and Protocols for In Vitro Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltirelin Acetate, a potent analogue of Thyrotropin-Releasing Hormone (TRH), has demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases.[1][2][3] As a TRH receptor (TRH-R) superagonist, it effectively crosses the blood-brain barrier and modulates multiple intracellular signaling cascades to enhance neuronal survival and function.[4] This document provides detailed application notes and standardized protocols for assessing the neuroprotective effects of this compound in vitro, intended for researchers, scientists, and professionals in drug development. The provided methodologies and data summaries are based on established findings and aim to facilitate the consistent and effective use of this compound in a laboratory setting.

Introduction

Neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. This compound has emerged as a promising therapeutic agent due to its multifaceted mechanism of action, which includes reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways involved in neuronal survival.[1][5][6] In vitro assays are crucial for elucidating the specific mechanisms of neuroprotection and for the initial screening of potential therapeutic compounds. This guide offers detailed protocols for utilizing this compound in in vitro neuroprotection studies, focusing on the well-established SH-SY5Y human neuroblastoma cell line as a model system.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of TRH receptors, which are G-protein coupled receptors.[1][6] This activation initiates a cascade of downstream signaling events, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation and activation of ERK1/2.[1][2] Activated ERK1/2 is known to initiate anti-apoptotic processes.[1] Furthermore, Taltirelin has been shown to upregulate the expression of TRH receptors on neurons, activating the TRHR-MAPK-RARα-DRD2 pathway.[7][8] This compound also reduces the generation of reactive oxygen species (ROS), decreases the activity of monoamine oxidase-B (MAO-B), and down-regulates the levels of pathogenic proteins such as phosphorylated tau and α-synuclein.[1][5]

Data Presentation

Table 1: Neuroprotective Effects of this compound on SH-SY5Y Cells

| Parameter | Neurotoxin | This compound Concentration | Observation | Reference |

| Cell Viability | MPP+ or Rotenone | 5 µM | Increased cell viability | [1] |

| Apoptosis | MPP+ or Rotenone | 5 µM | Reduced apoptosis | [1] |

| Reactive Oxygen Species (ROS) | MPP+ or Rotenone | 5 µM | Reduced ROS generation | [1] |

| p-tau (S396) | - | 5 µM | Lowered levels | [1] |

| α-synuclein N103 fragments | - | 5 µM | Lowered levels | [1] |

| Monoamine Oxidase-B (MAO-B) activity | - | 5 µM | Lowered intracellular activity | [1] |

| Tyrosine Hydroxylase (TH) expression | - | 5 µM | Increased expression in primary striatal neurons | [9] |

| p-ERK1/2 | - | 5 µM | Increased levels in primary striatal neurons | [9] |

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells

This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line, a widely used model for in vitro neuroprotection studies.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, or 96-well plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]

-

Passage the cells when they reach 80-90% confluency. To do this, aspirate the medium, wash the cells with sterile PBS, and then add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-10 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For neuroprotection assays, a typical seeding density is 4 x 10^5 cells/ml.[10]

-

Replace the culture medium every 2-3 days.[10]

In Vitro Neuroprotection Assay against MPP+ or Rotenone

This protocol details the induction of neurotoxicity using MPP+ or rotenone and the assessment of the neuroprotective effects of this compound.

Materials:

-

Cultured SH-SY5Y cells

-

This compound

-

MPP+ (1-methyl-4-phenylpyridinium) or Rotenone

-

Complete culture medium

-

Serum-free culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^5 cells/ml and allow them to adhere overnight.

-

Pre-treat the cells with 5 µM this compound for 2 hours.[5]

-

Following pre-treatment, introduce the neurotoxin. Add MPP+ (final concentration, e.g., 1000 µM) or rotenone (final concentration, e.g., 50 µM) to the wells and incubate for 24 hours.[1]

-

After the incubation period, assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[1]

-

Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.[1]

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of DCFH-DA to measure intracellular ROS levels following neurotoxin exposure and this compound treatment.

Materials:

-

Cultured SH-SY5Y cells

-

This compound

-

MPP+ or Rotenone

-

DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate)

-

Serum-free culture medium

-

PBS

-

Flow cytometer

Procedure:

-

Seed SH-SY5Y cells in 6-well plates.

-

Pre-treat the cells with 5 µM this compound for 30 minutes.[1]

-

Induce oxidative stress by adding MPP+ (1000 µM) or rotenone (50 µM) and incubate for 24 hours.[1]

-

Remove the culture medium and wash the cells twice with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20 minutes at 37°C.[1]

-

Wash the cells twice with PBS.

-

Harvest the cells by trypsinization, wash once with PBS, and resuspend in PBS.[1]

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

Visualizations

Caption: Experimental workflow for in vitro neuroprotection assays.

Caption: this compound's neuroprotective signaling pathways.

References

- 1. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]

- 3. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 7. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Development for Taltirelin Acetate Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing cell-based assays to evaluate the efficacy of Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH). This compound acts as a superagonist at the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR), making it a target of interest for neurological disorders.[1][2][3] The following protocols and data will enable researchers to quantify the cellular response to this compound and screen for potential therapeutic candidates.

Introduction to this compound

This compound is an orally effective TRH analog with more potent and prolonged central nervous system activity compared to native TRH.[4] It is indicated for the improvement of ataxia in spinocerebellar degeneration.[5] Its mechanism of action is centered on its binding to TRH receptors, which are widely distributed in the central nervous system.[5] This interaction initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.[1][6]

Mechanism of Action and Signaling Pathways

This compound binds to the TRH receptor, a Gq/11-coupled GPCR.[3] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3][7] The increase in cytosolic Ca2+ concentration is a key indicator of TRH-R activation.

Furthermore, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[4][8] The phosphorylation and activation of ERK1/2 are implicated in the regulation of gene expression and cellular processes such as proliferation and survival.[4]

Below is a diagram illustrating the primary signaling cascade initiated by this compound.

Caption: this compound signaling cascade.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data for this compound's activity in various cell-based assays.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC50 | 910 nM | HEK-EM 293 | Competition binding assay with [3H]MeTRH. | [2][3] |

| EC50 | 36 nM | HEK-EM 293 | Stimulation of cytosolic Ca2+ concentration increase. | [2][3] |

| EC50 | 150 nM | HEK-EM 293 | Stimulation of inositol-1,4,5-trisphosphate (IP1) production. | [3] |

| Effective Concentration | 5 µM | SH-SY5Y | Increased cell viability and reduced apoptosis. | [2] |

| Effective Concentration | 5 µM | Primary rat striatal neurons | Increased Tyrosine Hydroxylase (TH) and p-ERK1/2 expression. | [4][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Experimental Workflow

The general workflow for assessing this compound efficacy involves several key stages, from cell culture to data analysis.

Caption: A typical workflow for cell-based assays.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium concentration following TRH receptor activation by this compound.

Materials:

-

HEK293 cells stably expressing the human TRH receptor.

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound.

-

96-well black, clear-bottom assay plates.

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Seeding: Seed HEK293-TRHR cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C, 5% CO2.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

-

Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.

-

Measurement:

-

Place the plate in a fluorescent plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject 100 µL of the 2x this compound solution into the wells.

-

Immediately begin recording the fluorescence intensity every second for at least 120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximum response.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol quantifies the level of phosphorylated ERK1/2 as a measure of MAPK pathway activation by this compound.

Materials:

-

SH-SY5Y cells or other suitable neuronal cell line.

-

DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin.

-

This compound.

-

6-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and western blot transfer system.

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes). Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total-ERK1/2 signal for each sample.

-

Plot the normalized p-ERK1/2 levels against the this compound concentration.

-

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cellular efficacy of this compound. By utilizing these cell-based assays, researchers can elucidate the compound's mechanism of action, determine its potency and efficacy, and screen for novel molecules with similar therapeutic potential. Careful execution of these protocols will yield reliable and reproducible data crucial for advancing drug development efforts in the field of neurodegenerative diseases.

References

- 1. What is Taltirelin Hydrate used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 5. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]

- 6. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 7. Intracellular calcium concentration and hormone secretion are controlled differently by TRH in rat neonatal lactotrophs and somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Taltirelin Acetate: Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Taltirelin Acetate in mouse models. This document includes detailed experimental protocols for various administration routes, a summary of quantitative data, and a depiction of the relevant signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in mice, compiled from various in vivo studies.

Table 1: Dosage Regimens for this compound in Mice

| Administration Route | Dosage Range (mg/kg) | Study Context |

| Intraperitoneal (i.p.) | 0.2 - 5 | Neuroprotective and anti-fatigue studies[1] |

| Oral (p.o.) | 5 - 50 | Oncogenicity and anti-fatigue studies[1][2] |

| Intravenous (i.v.) | > 2000 (LD50) | Acute toxicity studies[3] |

| Subcutaneous (s.c.) | > 5000 (LD50) | Acute toxicity studies[3] |

Table 2: Acute Toxicity of this compound in Mice

| Administration Route | LD50 (mg/kg) | Sex |

| Oral (p.o.) | > 5000 | Male & Female[3] |

| Intravenous (i.v.) | > 2000 | Male & Female[3] |

| Subcutaneous (s.c.) | > 5000 | Male & Female[3] |

Signaling Pathway

This compound is a potent analog of the thyrotropin-releasing hormone (TRH) and acts as a superagonist at TRH receptors (TRH-R). Its mechanism of action involves the activation of downstream signaling cascades, primarily through Gq/11 protein coupling. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses. Additionally, Taltirelin has been shown to modulate the MAPK signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for in vivo mouse studies involving the administration of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the preparation and administration of this compound via various routes in mice.

Preparation of this compound Formulation for In Vivo Administration

A common vehicle for this compound for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.[4]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, a 20 mg/mL stock in DMSO can be prepared.

-

In a sterile microcentrifuge tube, add the required volume of the this compound stock solution (10% of the final volume).

-

Add PEG300 to the tube (40% of the final volume) and vortex thoroughly until the solution is clear.

-

Add Tween-80 to the mixture (5% of the final volume) and vortex again.

-

Finally, add sterile saline to bring the solution to the final desired volume (45% of the final volume) and vortex until the solution is homogenous.

-

If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[4]

-

The final formulation should be a clear solution. It is recommended to prepare the working solution fresh on the day of use.

Intraperitoneal (i.p.) Injection Protocol

Materials:

-

Prepared this compound formulation

-

Sterile 1 mL syringe

-

Sterile 27-30 gauge needle

-

70% ethanol wipes

-

Mouse restraint device (optional)

Procedure:

-

Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dosage. The typical injection volume for an i.p. injection in a mouse is 10 mL/kg.

-

Draw the calculated volume of the formulation into the syringe.

-

Securely restrain the mouse, ensuring the abdomen is accessible.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Clean the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (blood or urine) is drawn back. If fluid is aspirated, withdraw the needle and re-insert at a different site with a new needle.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

Oral (p.o.) Gavage Protocol

Materials:

-

Prepared this compound formulation

-

Sterile 1 mL syringe

-

20-22 gauge, 1.5-inch curved or straight gavage needle with a ball tip

-

Animal scale

Procedure:

-

Weigh the mouse to accurately calculate the dose. The recommended maximum volume for oral gavage in mice is 10 mL/kg.

-

Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

-

Properly restrain the mouse by gently scruffing the neck and back to immobilize the head and prevent biting.

-

Gently pass the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Once the needle is correctly positioned in the esophagus, dispense the solution slowly and steadily.

-

After administration, gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Intravenous (i.v.) Injection Protocol (Tail Vein)

Materials:

-

Prepared this compound formulation

-

Sterile 1 mL syringe or insulin syringe

-

Sterile 27-30 gauge needle

-

Mouse restrainer

-

Heat lamp or warm water bath to induce vasodilation

-

70% ethanol wipes

Procedure:

-

Calculate the required injection volume. For a bolus i.v. injection in mice, the volume should not exceed 5 mL/kg.

-

Load the syringe with the calculated volume of the this compound formulation, ensuring no air bubbles are present.

-

Place the mouse in a restrainer, leaving the tail accessible.

-

Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.

-

Wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the veins.

-

With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).

-

A successful insertion may be indicated by a small flash of blood in the needle hub.

-

Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site or in the other vein.

-

After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse effects.

Subcutaneous (s.c.) Injection Protocol

Materials:

-

Prepared this compound formulation

-

Sterile 1 mL syringe

-

Sterile 25-27 gauge needle

-

70% ethanol wipes

Procedure:

-

Calculate the required injection volume based on the mouse's body weight. The typical volume for a subcutaneous injection in a mouse is 10 mL/kg.

-

Draw the calculated volume of the formulation into the syringe.

-

Gently lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent".

-

Clean the injection site with a 70% ethanol wipe.

-

Insert the needle, with the bevel facing up, into the base of the skin tent at a 20-30 degree angle.

-

Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different location.

-

Inject the solution to form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid in the dispersal of the solution.

-

Return the mouse to its cage and observe for any local reactions at the injection site.

References

- 1. Oncogenicity studies of taltirelin tetrahydrate (TA-0910) by oral (GAVAGE) administration in CD-1 mice and CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

Application Notes and Protocols for Oral Delivery of Taltirelin Acetate in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), offers significant potential in the treatment of neurodegenerative disorders due to its potent and prolonged central nervous system stimulating effects.[1] While effective, the development of a non-invasive oral delivery system is crucial for improving patient compliance and therapeutic outcomes. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of oral this compound in rat models.

The primary challenges in the oral delivery of peptide analogs like this compound are enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[2] Strategies to overcome these barriers include the use of permeation enhancers, enzyme inhibitors, and advanced formulation technologies such as nanoparticles and liposomes.[3][4] These application notes will focus on a foundational approach using a simple oral gavage solution, providing a baseline for further formulation development.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃N₇O₅ | [5] |

| Molecular Weight | 421.41 g/mol | [5] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in water | - |

| Stability | Stable in blood and brain compared to TRH | [6] |

Table 2: Pharmacokinetic Parameters of an Oral TRH Analogue (Rovatirelin) in Rats

No specific pharmacokinetic data for a simple oral solution of this compound was identified in the public domain. The following data for a similar TRH analogue, rovatirelin, is provided for comparative purposes.

| Parameter | Value | Animal Model |

| Bioavailability | 7.3% | Rats |

| Cmax | - | - |

| Tmax | - | - |

| AUC | - | - |

| Data from a study on rovatirelin, which noted that its absorption and brain penetration were greater than for taltirelin.[7] |

Table 3: Recommended Dosing for this compound in Rats (Oral Gavage)

| Study Type | Dose Range (mg/kg) | Reference |

| Fertility and Teratogenicity | 0.15 - 15 | [1][8] |

| Perinatal and Postnatal | 0.15 - 15 | [9] |

| Oncogenicity | 20 - 200 | [10] |

Experimental Protocols

Protocol 1: Preparation of this compound Oral Gavage Solution

This protocol describes the preparation of a simple aqueous solution for oral administration to rats.

Materials:

-

This compound powder

-

Sterile distilled water or 0.9% saline

-

Vortex mixer

-

Sterile glass vials

-

Analytical balance

-

Pipettes

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the number of animals to be dosed.

-

Accurately weigh the this compound powder using an analytical balance.

-

Transfer the powder to a sterile glass vial.

-

Add the calculated volume of sterile distilled water or 0.9% saline to the vial.

-

Vortex the solution until the this compound is completely dissolved.

-

Visually inspect the solution for any particulate matter.

-

Store the solution at 2-8°C until use. It is recommended to prepare the solution fresh on the day of the experiment.

Protocol 2: In Vivo Oral Administration in Rats (Oral Gavage)

This protocol outlines the procedure for administering the prepared this compound solution to rats via oral gavage.

Materials:

-

Prepared this compound solution

-

Male/Female Wistar or Sprague-Dawley rats (weight-appropriate)

-

Animal scale

-

Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip)

-

Syringes (1-3 mL)

Procedure:

-

Fast the rats overnight (approximately 12 hours) before dosing to ensure an empty stomach, but allow free access to water.

-

Weigh each rat on the day of the experiment to determine the precise dosing volume.

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to the stomach.

-

Draw the calculated volume of the this compound solution into a syringe and attach the gavage needle.

-

Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus to the pre-measured depth.

-

Slowly administer the solution.

-

Gently remove the gavage needle.

-